Dual-Labeled vs. Single-Labeled Analogs: Mass Shift Advantage for Reduced Isotopic Cross-Talk
Sodium 2-oxobutanoate-13C,d4 incorporates one ¹³C atom and four deuterium atoms, yielding a net molecular weight increase of +5 Da relative to the unlabeled sodium 2-oxobutanoate (MW 124.08 g/mol) . In comparison, sodium 2-oxobutanoate-¹³C₄ (fully ¹³C-labeled, MW 128.04 g/mol) provides a +4 Da shift, while sodium 2-oxobutanoate-d₂ (MW ~126 g/mol) provides only a +2 Da shift . The +5 Da mass difference of the dual-labeled analog exceeds the natural abundance M+2 isotopologue contribution of the unlabeled analyte, thereby reducing the risk of isotopic overlap between the internal standard channel and the endogenous analyte isotopologue distribution [1]. This mass separation is particularly critical when quantifying 2-oxobutanoate in biological matrices where the unlabeled analyte is present at high endogenous concentrations relative to the spiked internal standard [2].
| Evidence Dimension | Mass shift (Δm) relative to unlabeled sodium 2-oxobutanoate |
|---|---|
| Target Compound Data | +5 Da (MW 130.10 g/mol) |
| Comparator Or Baseline | Sodium 2-oxobutanoate-¹³C₄: +4 Da (MW 128.04 g/mol); Sodium 2-oxobutanoate-d₂: +2 Da (MW ~126 g/mol) |
| Quantified Difference | +1 Da advantage over fully ¹³C-labeled analog; +3 Da advantage over d₂-only analog |
| Conditions | Molecular weight comparison based on supplier-certified analytical specifications |
Why This Matters
Larger mass shift reduces isotopologue interference, improving lower limit of quantification (LLOQ) in LC-MS/MS assays where endogenous analyte background is high.
- [1] Antpedia. 稳定同位素——如何玩转质谱内标定量. 2023-11-06. Recommendation for ≥3 deuterium atoms to avoid isotopic interference. View Source
- [2] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? 2025-02-27. View Source
